molecular formula C10H10O2 B1624895 6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 67200-27-5

6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B1624895
CAS No.: 67200-27-5
M. Wt: 162.18 g/mol
InChI Key: UYDKUTIEPBVQAK-UHFFFAOYSA-N
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Description

6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine is a heterocyclic compound featuring a 1,4-dioxane ring fused to a benzene ring, with a vinyl (-CH=CH₂) substituent at the 6-position. The vinyl group introduces unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

CAS No.

67200-27-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

6-ethenyl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C10H10O2/c1-2-8-3-4-9-10(7-8)12-6-5-11-9/h2-4,7H,1,5-6H2

InChI Key

UYDKUTIEPBVQAK-UHFFFAOYSA-N

SMILES

C=CC1=CC2=C(C=C1)OCCO2

Canonical SMILES

C=CC1=CC2=C(C=C1)OCCO2

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives

Halogen-substituted dihydrobenzo[b][1,4]dioxines (e.g., 6-Bromo-, 6-Chloro-, and 6,7-Dibromo-) are widely used as synthetic intermediates. Key comparisons include:

Property 6-Vinyl 6-Bromo (CAS 52287-51-1) 6-Chloro (CAS 57744-68-0) 6,7-Dibromo (CAS 25812-80-0)
Molecular Weight ~162.18 g/mol 215.04 g/mol 170.59 g/mol 293.94 g/mol
Reactivity Vinyl addition Suzuki coupling Nucleophilic substitution Cross-coupling
Applications Polymer precursors Drug intermediates Agrochemicals High-performance materials
Price (Commercial) N/A ¥7,500/5mL Inquiry-based ¥29,900/1g

Halogens (Br, Cl) enhance electrophilicity, enabling cross-coupling reactions for drug discovery (e.g., kinase inhibitors ). In contrast, the vinyl group offers π-conjugation for materials science applications but lacks direct coupling utility .

Electron-Donating and Withdrawing Groups

  • 6-Fluoro (): Fluorine’s electronegativity improves metabolic stability and bioavailability in pharmaceuticals. For example, 6-Fluoro derivatives exhibit enhanced pharmacokinetics compared to non-fluorinated analogs.
  • 8-Methoxy-5-Bromo (CAS 190661-82-6, ): The methoxy group (-OCH₃) acts as an electron donor, stabilizing intermediates in asymmetric synthesis. Combined with bromine, this derivative is used in agrochemicals and polymers.
  • 6-Carbonyl Chloride (CAS 123-99-9, ):
    The carbonyl chloride group enables acylations, forming amides or esters. This contrasts with the vinyl group, which undergoes radical or electrophilic additions.

Structural and Conformational Effects

Replacing the central naphthodioxine ring with a thiadiazole ring alters the dihedral angle from ~60° to near-perpendicular orientations, affecting π-stacking in asymmetric catalysis .

Key Research Findings

  • Synthetic Versatility: Halogenated derivatives dominate as intermediates, while vinyl and methoxy groups expand applications in materials science .
  • Biological Performance: Substitution at the acrylamide position with dihydrobenzo[b][1,4]dioxine enhances inhibition activity by ~25% compared to other positions .
  • Commercial Viability: Bromo- and chloro-derivatives are more widely available (e.g., 6-Bromo at ¥7,500/5mL ), whereas vinyl derivatives require custom synthesis.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis involves a two-step sequence:

  • Ylide Formation : Methyltriphenylphosphonium bromide reacts with a strong base (e.g., potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) at 0°C under inert atmosphere. This generates the reactive ylide intermediate, a process requiring strict exclusion of moisture.
  • Aldehyde Addition : The ylide undergoes nucleophilic attack on the aldehyde group of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde, followed by elimination of triphenylphosphine oxide to form the vinyl group. The reaction proceeds at 0–20°C, achieving an 82% isolated yield.

Optimization Insights :

  • Temperature Control : Maintaining 0°C during ylide formation prevents side reactions, while gradual warming to 20°C ensures complete aldehyde conversion.
  • Solvent Choice : THF’s aprotic nature and ability to stabilize ionic intermediates are critical for high efficiency.
  • Stoichiometry : A 1:1 molar ratio of phosphonium salt to aldehyde minimizes by-products.

Substrate and Reagent Specifications

  • Aldehyde Precursor : 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde (MW 164.16 g/mol, mp 52°C).
  • Phosphonium Salt : Methyltriphenylphosphonium bromide (CAS 1779-49-3), widely available from chemical suppliers.
  • Base : Potassium tert-butoxide (CAS 865-47-4) ensures rapid deprotonation.

Alternative Methodologies: Cross-Coupling and Functionalization

While Wittig olefination dominates, recent studies explore transition-metal-catalyzed reactions for modular synthesis.

Nucleophilic Substitution and Reductive Amination

In medicinal chemistry contexts, benzodioxine aldehydes are functionalized via nucleophilic substitutions. For instance, 5-chloro-4-((3-(2,3-dihydrobenzo[b]dioxin-6-yl)-2-methylbenzyl)oxy)-2-hydroxybenzaldehyde was synthesized using potassium iodide and sodium bicarbonate in acetonitrile at 65°C. While this method targets complex hybrids, it underscores the reactivity of the benzodioxine core.

Comparative Analysis of Synthetic Approaches

Method Yield Advantages Limitations
Wittig Olefination 82% High efficiency; minimal by-products Requires anhydrous conditions
Suzuki Coupling ~90% Modular; stereochemical control Limited substrate availability
Nucleophilic Substitution 74% Functional group tolerance Multi-step; lower scalability

Industrial and Practical Considerations

Scalability and Cost

The Wittig method is cost-effective at scale, with methyltriphenylphosphonium bromide priced at ~$5.00/10g. However, triphenylphosphine oxide by-product removal necessitates additional purification steps.

Q & A

Q. What are the recommended synthetic routes for 6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine?

A common method involves functionalizing the 6-position of the dihydrobenzo[b][1,4]dioxine scaffold. For example, 6-Isothiocyanato-2,3-dihydrobenzo[b][1,4]dioxine was synthesized via reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with thiocarbonyl dichloride in toluene under reflux, yielding a 34% purified product after column chromatography . For vinylation, a palladium-catalyzed coupling (e.g., Heck reaction) could be employed, substituting the amine precursor with a halogenated intermediate (e.g., bromo or iodo derivative) and reacting with vinyl tributyltin or vinyl boronic acid.

Q. How should researchers characterize this compound and its intermediates?

Standard characterization includes:

  • NMR spectroscopy : Key proton signals for the dihydrobenzo[b][1,4]dioxine core appear at δ 4.25–4.28 ppm (methylene protons) and aromatic protons between δ 6.70–6.83 ppm . Vinyl protons typically resonate as doublets in δ 5.0–6.5 ppm.
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS.
  • Elemental analysis : Validate purity via C/H/N ratios.

Advanced Research Questions

Q. How do structural modifications at the 6-position influence biological activity or physicochemical properties?

Substituents at the 6-position significantly alter interactions with biological targets. For instance:

  • Methoxy or bromo groups (e.g., 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine) enhance lipophilicity (LogP ~2.94), improving membrane permeability .
  • Amino or nitro groups (e.g., 2,7-Diaminodibenzo[b,e][1,4]dioxine) introduce hydrogen-bonding potential, which may modulate receptor binding .
  • Vinyl groups offer sites for further conjugation (e.g., polymerizable moieties or click chemistry applications).

Q. What computational methods are reliable for predicting logP and solubility of dihydrobenzo[b][1,4]dioxine derivatives?

Consensus LogP values (e.g., 2.94 for 6,7-dibromo derivatives) can be derived by averaging outputs from algorithms like iLOGP , XLOGP3 , and WLOGP . For solubility, use tools like ALOGPS or SwissADME to predict aqueous solubility (e.g., <0.1 mg/mL for highly lipophilic derivatives). Validate predictions experimentally via HPLC or shake-flask methods.

Q. How should researchers address contradictions in toxicity data for dihydrobenzo[b][1,4]dioxine derivatives?

Conflicting toxicity classifications (e.g., corrosive vs. no known hazards) arise from structural variations. Mitigation strategies include:

  • Structural analogy : Compare with toxicologically profiled analogs (e.g., chlorinated dibenzo-p-dioxins, classified as persistent pollutants) .
  • In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HEK-293 cells) for novel derivatives.
  • Environmental testing : Follow OECD guidelines for biodegradation and bioaccumulation studies.

Q. What strategies are effective for designing pharmacologically active derivatives of this compound?

Key approaches include:

  • Heterocyclic fusion : Attach triazolone or thiazole moieties (e.g., 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one) to enhance target engagement .
  • Bioisosteric replacement : Substitute the vinyl group with ethynyl or cyano groups to modulate electronic properties.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) to improve bioavailability.

Methodological Notes

  • Safety protocols : Use corrosion-resistant gloves (e.g., nitrile) and fume hoods when handling reactive intermediates .
  • Synthetic scalability : Optimize column chromatography conditions (e.g., PE:EA gradients) for gram-scale synthesis .
  • Data validation : Cross-reference computational predictions with experimental data (e.g., experimentally measured LogP vs. calculated) to resolve discrepancies .

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